9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one" involves several key steps, including spirocyclization of pyridine substrates and intramolecular addition reactions. A notable method involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by catalysts such as Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that includes nitrogen atoms within the cycle. This structural motif contributes to the compound's distinct chemical and physical properties. The diazaspiro[5.5]undecane nucleus, in particular, has been incorporated into various compounds to explore its potential as a central template for nonpeptide ligands, demonstrating its versatility in medicinal chemistry applications (Smyth et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives, including "9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one," is influenced by the presence of functional groups attached to the spirocyclic core. These compounds can undergo various chemical reactions, such as Michael addition, which is a key step in the synthesis of many diazaspiro[5.5]undecane derivatives (Yang et al., 2008).
properties
IUPAC Name |
9-[2-(3-chloro-4-fluorophenoxy)acetyl]-2-propan-2-yl-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClFN2O3/c1-14(2)24-13-20(6-5-18(24)25)7-9-23(10-8-20)19(26)12-27-15-3-4-17(22)16(21)11-15/h3-4,11,14H,5-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOISBWHGQXWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-Chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.